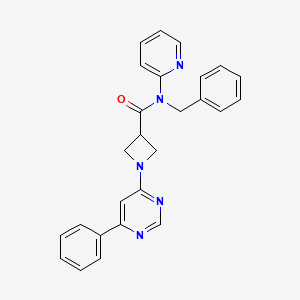

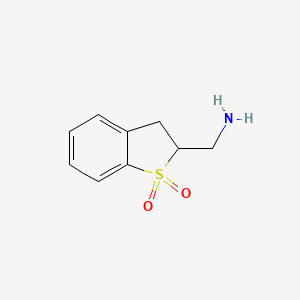

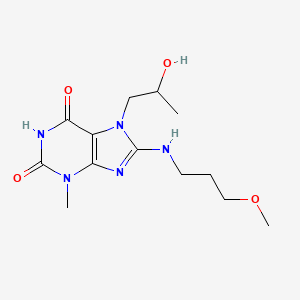

![molecular formula C14H18BrNO2S B2936523 tert-Butyl 3-[(2-bromophenyl)sulfanyl]azetidine-1-carboxylate CAS No. 1002355-68-1](/img/structure/B2936523.png)

tert-Butyl 3-[(2-bromophenyl)sulfanyl]azetidine-1-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“tert-Butyl 3-[(2-bromobenzene)sulfonyl]azetidine-1-carboxylate” is a compound with the CAS Number: 887593-53-5 . It has a molecular weight of 376.27 . The compound is stored in refrigerated conditions .

Molecular Structure Analysis

The InChI code for “tert-Butyl 3-[(2-bromobenzene)sulfonyl]azetidine-1-carboxylate” is 1S/C14H18BrNO4S/c1-14(2,3)20-13(17)16-8-10(9-16)21(18,19)12-7-5-4-6-11(12)15/h4-7,10H,8-9H2,1-3H3 .

Physical And Chemical Properties Analysis

The compound “tert-Butyl 3-[(2-bromobenzene)sulfonyl]azetidine-1-carboxylate” has a molecular weight of 376.27 . It is stored in refrigerated conditions .

Aplicaciones Científicas De Investigación

Synthesis Techniques

Novel Aziridination of Olefins : tert-Butyl hypoiodite (t-BuOI) has been used in the synthesis of aziridines from olefins and sulfonamides. This method represents a metal-free aziridination process using readily accessible sulfonamides as a nitrogen source (Minakata et al., 2006).

Antimicrobial Agents Synthesis : A method involving tert-butyl 3-[(2-bromophenyl)sulfanyl]azetidine-1-carboxylate has been used to synthesize substituted phenyl azetidines, showing potential as antimicrobial agents. This process includes a series of reactions leading to various azetidine compounds (Doraswamy & Ramana, 2013).

Morpholine Derivatives Synthesis : An electrophile-induced ring closure using bromine in dichloromethane has been developed for transforming 1-tert-butyl-2-(allyloxymethyl)aziridine into morpholine derivatives (D’hooghe et al., 2006).

Chemical Reactions and Modifications

Cycloaddition Reactions : tert-Butyldiphenylsilylmethyl-substituted aziridine and azetidine have been shown to react efficiently with nitriles and carbonyl substrates, leading to various imidazoline, oxazolidine, and tetrahydropyrimidine products (Yadav & Sriramurthy, 2005).

α-Alkylation of Borane Complexes : The α-alkylation of N-((S)-1-phenylethyl)azetidine-2-carboxylic acid esters using tert-butyl ester has been investigated, improving yields and diastereoselectivities of α-alkylated products (Tayama et al., 2018).

Pharmaceutical and Biological Applications

Aza-Payne Rearrangement : This rearrangement of N-activated 2-aziridinemethanols, which can involve tert-butyl compounds, results in the formation of epoxy sulfonamides and functionalized 1,2-amino alcohols (Ibuka, 1998).

Boc-Protected Amines Synthesis : A method involving tert-butyl compounds for the formation of acyl azide intermediates, leading to tert-butyl carbamate, demonstrates compatibility with various substrates including malonate derivatives, aiding in protected amino acids synthesis (Lebel & Leogane, 2005).

Safety and Hazards

Propiedades

IUPAC Name |

tert-butyl 3-(2-bromophenyl)sulfanylazetidine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18BrNO2S/c1-14(2,3)18-13(17)16-8-10(9-16)19-12-7-5-4-6-11(12)15/h4-7,10H,8-9H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZTQQNARWMJJFH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(C1)SC2=CC=CC=C2Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18BrNO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

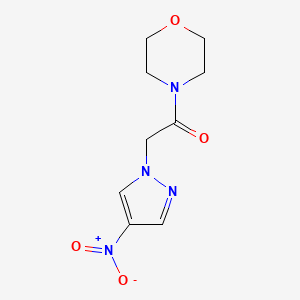

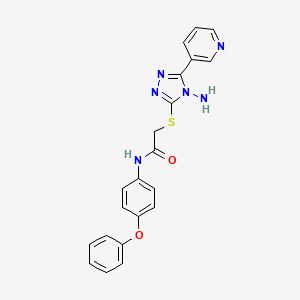

![3-(4-Chlorophenyl)-5-methyl-1,6-diazatricyclo[6.2.2.0^{2,7}]dodeca-2(7),3,5-triene-4-carbonitrile](/img/structure/B2936446.png)

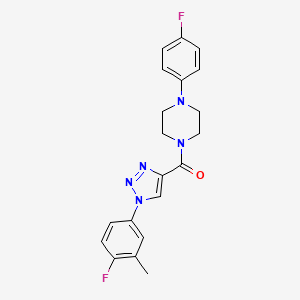

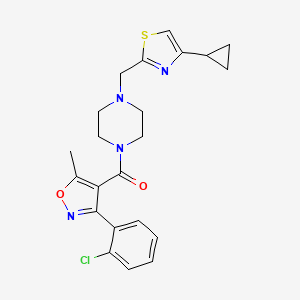

![2-amino-4-(2-chlorophenyl)-6-(2-(dimethylamino)ethyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2936450.png)

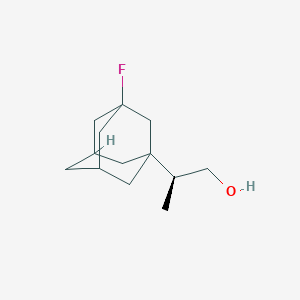

![2-Cyclopentyl-1-[3-(2-propan-2-ylbenzimidazol-1-yl)azetidin-1-yl]ethanone](/img/structure/B2936459.png)

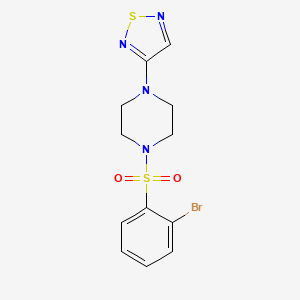

![2-[5-(Dimethylamino)-1,3,4-oxadiazol-2-yl]acetonitrile](/img/structure/B2936463.png)